Benzoylalanyl-glycyl-proline
Description
Benzoylalanyl-glycyl-proline (CAS: 113384-94-4) is a synthetic tripeptide with the molecular formula C₁₇H₂₁N₃O₅ and a molecular weight of 347.36 g/mol . Structurally, it consists of a benzoyl group linked to alanine, followed by glycine and proline residues. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme-substrate interactions, peptide stability, and protease inhibition. Its compact structure and aromatic benzoyl moiety contribute to moderate hydrophobicity, making it suitable for membrane permeability assays and targeted drug delivery studies .
Properties
CAS No. |
113384-94-4 |
|---|---|
Molecular Formula |
C17H21N3O5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-benzamidopropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5/c1-11(19-16(23)12-6-3-2-4-7-12)15(22)18-10-14(21)20-9-5-8-13(20)17(24)25/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,18,22)(H,19,23)(H,24,25)/t11-,13-/m0/s1 |
InChI Key |
NXZCTGNKKMVOBS-AAEUAGOBSA-N |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2=CC=CC=C2 |
Other CAS No. |
113384-94-4 |
sequence |
AGP |
Synonyms |
BAGP benzoyl-Ala-Gly-Pro benzoylalanyl-glycyl-proline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between benzoylalanyl-glycyl-proline and related peptides, focusing on molecular properties, substituents, and applications:
Key Comparative Insights
Structural Modifications and Hydrophobicity :
- This compound lacks the phenyl group present in N-benzoylphenylalanyl-glycyl-proline, resulting in lower hydrophobicity (predicted density: ~1.3 g/cm³ vs. ~1.304 g/cm³ for the phenyl-containing analog) . This difference impacts their membrane permeability and suitability for specific drug delivery systems.
- The naphthylamide group in glycyl-proline-1-naphthylamide introduces steric bulk, reducing solubility but enhancing fluorescence properties for detection in enzymatic assays .
Functional Group Effects: The nitroaniline moiety in Z-glycyl-proline-4-nitroanilide (CAS 65022-15-3) allows for chromogenic detection, making it a preferred substrate for proteases like prolidase . In contrast, this compound’s benzoyl group prioritizes stability over optical detectability. N-(2-Aminobenzoyl)glycyl-4-nitro-L-phenylalanyl-L-proline combines amino and nitro groups, creating a pH-sensitive structure with applications in targeted therapies .
Molecular Weight and Applications: this compound’s lower molecular weight (347.36 g/mol) compared to N-benzoylphenylalanyl-glycyl-proline (423.46 g/mol) facilitates better diffusion in cellular assays .
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